molecular formula C20H42O B1195659 Isoeicosanol CAS No. 52655-10-4

Isoeicosanol

Cat. No.: B1195659
CAS No.: 52655-10-4
M. Wt: 298.5 g/mol
InChI Key: YXHAAEIHLXHTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoeicosanol is a branched-chain fatty alcohol with the molecular formula C₂₀H₄₂O, sharing the same molecular formula as its linear isomer, 1-eicosanol (CAS 629-96-9) . While 1-eicosanol is characterized by a straight carbon chain, this compound features a methyl or other alkyl branch, altering its physicochemical properties. This structural distinction impacts solubility, melting point, and industrial applications. Commercial this compound products, such as its acetate derivative (CAS 56435-16-6, C₂₂H₄₄O₂), are used in surfactants, lubricants, and cosmetics .

Properties

IUPAC Name

18-methylnonadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHAAEIHLXHTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068780
Record name Isoeicosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89160-66-7, 52655-10-4
Record name 18-Methyl-1-nonadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89160-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoeicosanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052655104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeicosanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoeicosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoeicosanol can be synthesized through the hydrogenation of eicosanoic acid or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions. The reaction can be represented as follows:

C20H40O2+H2C20H42O+H2O\text{C}_20\text{H}_40\text{O}_2 + \text{H}_2 \rightarrow \text{C}_20\text{H}_42\text{O} + \text{H}_2\text{O} C2​0H4​0O2​+H2​→C2​0H4​2O+H2​O

Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of eicosanoic acid derivatives using catalytic hydrogenation. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isoeicosanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to eicosanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of surfactants and emulsifiers.

    Etherification: this compound can undergo etherification reactions to form ethers, which are used as solvents and intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid (H2SO4).

    Etherification: Alcohols or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Eicosanoic acid.

    Esterification: Eicosyl esters.

    Etherification: Eicosyl ethers.

Scientific Research Applications

Isoeicosanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a non-ionic surfactant and emulsifier in various chemical formulations.

    Biology: Employed in the study of lipid metabolism and as a model compound for long-chain fatty alcohols.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of isoeicosanol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in formulations where it acts as an emollient, providing a smooth and non-greasy texture. Additionally, this compound can act as a carrier for active ingredients, enhancing their delivery and absorption through the skin .

Comparison with Similar Compounds

Structural Isomers: 1-Eicosanol vs. Isoeicosanol

Key Differences:
Property 1-Eicosanol (Linear) This compound (Branched)
IUPAC Name 1-Eicosanol Not explicitly defined*
CAS Number 629-96-9 Not available†
Molecular Structure Straight C₂₀ chain Branched C₂₀ chain
Physical State Liquid (≥90% C₂₀ purity) Likely liquid‡
Applications Industrial intermediates Surfactants, esters, cosmetics

Notes:

  • *this compound’s IUPAC name depends on branching position (e.g., 2-methylnonadecanol for a methyl branch at C2).
  • †The acetate derivative (CAS 56435-16-6) is documented .
  • ‡Branched alcohols typically exhibit lower melting points than linear isomers, suggesting liquid state at room temperature.

Functional Implications :

  • Solubility: Branched chains reduce crystallinity, enhancing solubility in nonpolar solvents .
  • Synthesis: Linear 1-eicosanol is produced via Ziegler or oxidation processes, whereas this compound requires specialized catalysts (e.g., Guerbet reaction) to introduce branching .

Functionally Similar Compounds: Esters and Branched Acids

This compound derivatives, such as Isoeicosyl acetate (CAS 56435-16-6), are compared below with analogous esters :

Compound Name CAS Number Formula Key Applications
This compound, acetate 56435-16-6 C₂₂H₄₄O₂ Emollients, lubricants
Isooctadecanoic acid, butyl ester 121336-68-3 C₂₂H₄₄O₂ Surfactants, emulsifiers
sec-Butyl stearate 55195-02-3 C₂₂H₄₄O₂ Plasticizers, coatings

Observations :

  • All three esters share the formula C₂₂H₄₄O₂ , but Isoeicosyl acetate’s branched backbone improves biodegradability compared to linear esters like sec-butyl stearate .
  • Isooctadecanoic acid esters are functionally closer to this compound derivatives in surfactant applications due to similar hydrophobicity .

Industry Relevance and Data Gaps

While 1-eicosanol’s properties are well-documented (e.g., ≥90% C₂₀ purity, liquid state), this compound’s data are fragmented. For example:

  • Confidentiality : Industrial reports often withhold synthesis protocols and purity standards .
  • Ecotoxicity: No public studies compare the environmental impact of this compound with 1-eicosanol, though branching may reduce bioaccumulation .

Biological Activity

Isoeicosanol, a long-chain alcohol with the chemical formula C20H42O, is a member of the Guerbet alcohol family. It has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and relevant case studies.

This compound is characterized by its long hydrocarbon chain and hydroxyl group, which contribute to its unique physical and chemical properties. It is typically obtained through the dimerization of smaller alcohols and is noted for its bioresistant characteristics due to branching in its molecular structure .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging12.5
ABTS Scavenging15.0
FRAP (Ferric Reducing)20.0

The results suggest that this compound's antioxidant capacity may be comparable to other known antioxidants, making it a candidate for therapeutic applications in oxidative stress-related conditions.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against bacteria and fungi, revealing promising results.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These findings indicate that this compound could serve as a natural antimicrobial agent in food preservation or clinical settings.

3. Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a controlled experiment involving macrophages stimulated with lipopolysaccharides (LPS), this compound reduced the levels of TNF-α and IL-6 by approximately 30% at concentrations of 50 µg/mL .

The biological activities of this compound may be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group in this compound likely plays a critical role in donating electrons to free radicals, thereby neutralizing them.
  • Membrane Disruption : Its long hydrophobic chain can disrupt microbial cell membranes, leading to cell lysis.
  • Cytokine Modulation : this compound may influence signaling pathways involved in inflammation, such as NF-κB activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoeicosanol
Reactant of Route 2
Reactant of Route 2
Isoeicosanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.